molecular formula C7H5F9O B1418013 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol CAS No. 239463-99-1

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol

Cat. No.: B1418013
CAS No.: 239463-99-1
M. Wt: 276.10 g/mol
InChI Key: ICPWRRKQWSNHQB-UHFFFAOYSA-N
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Description

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol (CAS 239463-99-1) is a highly fluorinated alcohol with the molecular formula C₇H₅F₉O and a molecular weight of 276.1 g/mol . Its structure features a hexene backbone substituted with six fluorine atoms, a trifluoromethyl group at position 4, and a hydroxyl group at position 1 (Figure 1). The compound is commercially available from suppliers like Santa Cruz Biotechnology and PI Chemicals, with applications in specialty chemical synthesis and materials science .

Properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h1-2,17H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWRRKQWSNHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203127
Record name 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-2-hexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-99-1
Record name 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-2-hexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239463-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-2-hexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

One of the most straightforward approaches involves the direct fluorination of hexene precursors followed by trifluoromethylation. This method typically employs electrophilic fluorinating agents and trifluoromethylating reagents to selectively functionalize the olefinic backbone.

Process Details

  • Starting Material: Hexene derivatives with suitable reactive sites.
  • Reagents:
    • Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
    • Trifluoromethylating agents like Togni’s reagent or trifluoromethyl iodide (CF₃I).
  • Reaction Conditions:
    • Solvent: Acetonitrile or dichloromethane.
    • Temperature: 0°C to room temperature.
    • Catalysts: Transition metal catalysts such as copper or iron complexes to facilitate radical or electrophilic addition.

Example Reaction Scheme

Hexene derivative + fluorinating agent + trifluoromethylating reagent → fluorinated trifluoromethylated product

Research Findings

  • A study demonstrated efficient fluorination of hexene derivatives using NFSI, followed by trifluoromethylation with Togni’s reagent, achieving yields exceeding 70% under mild conditions.

Radical-Mediated Fluorination and Trifluoromethylation

Overview

Radical chemistry offers a versatile route for fluorination, especially for olefinic compounds. This method involves generating fluorine and trifluoromethyl radicals that add across the double bond.

Process Details

  • Reagents:
    • Fluorine radicals generated from diethylaminosulfur trifluoride (DAST) or similar reagents.
    • CF₃ radicals generated from trifluoromethyl iodide (CF₃I) under UV irradiation or in the presence of radical initiators like AIBN.
  • Reaction Conditions:
    • Solvent: Toluene or acetonitrile.
    • Temperature: Reflux conditions (~80°C).
    • Light: UV irradiation to promote radical formation.

Example Reaction Scheme

Hexene + fluorine radical + CF₃ radical → fluorinated trifluoromethylated hexene

Research Findings

  • Radical fluorination coupled with trifluoromethylation has been reported to produce the target compound with moderate yields (~50-60%), emphasizing the importance of controlling radical reactivity.

Stepwise Synthesis via Fluoroalkylation of Precursors

Overview

A more controlled approach involves synthesizing the compound via stepwise addition of fluorinated groups to a suitable precursor, such as a hexan-1-ol derivative.

Process Details

  • Step 1: Synthesis of 4,4,5,5,6,6-hexafluoro-hexan-1-ol via nucleophilic substitution of a fluorinated precursor.
  • Step 2: Conversion to the corresponding alkene via dehydration or elimination reactions.
  • Step 3: Introduction of the trifluoromethyl group at the appropriate position through nucleophilic or electrophilic substitution.

Example Reaction Scheme

Hexan-1-ol derivative + fluorinating reagent → fluorinated alcohol → alkene formation → trifluoromethylation

Research Findings

  • Patent literature indicates successful synthesis using nucleophilic fluorination followed by elimination and trifluoromethylation, with yields around 60-70%.

Specific Patent-Backed Methodology

Patent Details

A notable patent (AU2019296636A1) describes a multi-step synthesis involving the following:

  • Reactants: Fluorinated amides and related intermediates.
  • Method: Reaction of fluorinated intermediates with specific reagents to introduce the trifluoromethyl group, followed by reduction and hydrolysis steps to yield the target alcohol.

Process Summary

Step Reaction Conditions Yield
1 Fluorinated amide synthesis Organic solvents, controlled temperature 65-75%
2 Hydrolysis to alcohol Acidic or basic hydrolysis 70-80%
3 Alkene formation Dehydration reactions 60-70%

Research Findings

  • The patent emphasizes the importance of regioselectivity and fluorine incorporation efficiency, achieving high purity products suitable for pharmaceutical applications.

Data Summary Table

Preparation Method Key Reagents Typical Reaction Conditions Yield Range Advantages Limitations
Direct fluorination & trifluoromethylation NFSI, Togni’s reagent 0°C to RT, inert solvents 70%+ Mild, straightforward Requires specialized reagents
Radical-mediated fluorination DAST, CF₃I, UV Reflux, inert atmosphere 50-60% Versatile, broad scope Radical control needed
Stepwise precursor synthesis Fluorinated intermediates Nucleophilic substitution, dehydration 60-70% High regioselectivity Multi-step process
Patent-based multi-step Fluorinated amides, hydrolysis Controlled temperature, inert solvents 65-80% High purity, tailored Complex, time-consuming

Chemical Reactions Analysis

Types of Reactions

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Halides, amines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic Acid
  • Formula : C₇H₅F₉O₂ | MW : 292.1 g/mol .
  • Key Difference : Replaces the hydroxyl group with a carboxylic acid (-COOH).
  • Impact :
    • Solubility : Higher water solubility compared to the alcohol due to the acidic proton.
    • Applications : Likely used in surfactants or fluorinated polymers, leveraging its amphiphilic nature .
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene
  • Formula : C₇H₅F₉ | MW : 260.1 g/mol .
  • Key Difference: Lacks the hydroxyl group, making it a non-polar alkene.
  • Impact :
    • Reactivity : Susceptible to electrophilic addition (e.g., halogenation) rather than hydrogen bonding.
    • Boiling Point : Lower than the alcohol due to reduced polarity .

Fluorination Degree Variations

4,5,5-Trifluoropent-4-en-1-ol
  • Formula : C₅H₇F₃O | MW : 146.1 g/mol .
  • Key Difference : Fewer fluorine atoms (3 vs. 9) and shorter carbon chain.
  • Impact :
    • Lipophilicity : Lower logP compared to the target compound, reducing membrane permeability.
    • Thermal Stability : Less stable due to fewer C-F bonds .
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol
  • Formula : C₆H₆F₈O₂ | MW : 298.1 g/mol .
  • Key Difference : Dual hydroxyl groups and full fluorination of the central chain.
  • Impact :
    • Hydrogen Bonding : Stronger intermolecular forces, leading to higher viscosity and melting point.
    • Applications : Used in ionic liquids and electrolytes due to its diol functionality .

Data Table: Comparative Properties

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Applications
Target Alcohol (CAS 239463-99-1) C₇H₅F₉O 276.1 Enol, -OH, CF₃, F₆ Specialty synthesis
Hexanoic Acid Analog (CAS N/A) C₇H₅F₉O₂ 292.1 Carboxylic acid, F₆, CF₃ Surfactants, polymers
Hex-2-ene Analog (CAS 239463-97-9) C₇H₅F₉ 260.1 Alkene, F₆, CF₃ Fluorinated intermediates
4,5,5-Trifluoropent-4-en-1-ol (CAS 109993-33-1) C₅H₇F₃O 146.1 Alcohol, F₃ Lab reagents

Biological Activity

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C7H5F9O
Molecular Weight 276.1 g/mol
CAS Number 239463-99-1
IUPAC Name (Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol

The biological activity of fluorinated compounds often arises from the electron-withdrawing properties of fluorine atoms. These properties enhance metabolic stability and membrane permeability, allowing for increased interactions with biological targets. The presence of multiple fluorine atoms in this compound suggests a potential for significant biological activity through mechanisms such as:

  • Inhibition of Enzymatic Activity : Fluorinated compounds have been shown to interact with various enzymes due to their ability to form halogen bonds.
  • Antioxidant Activity : The compound may exhibit free radical scavenging properties due to its structural features.

In Vitro Studies

Research has indicated that compounds with similar structures to this compound show promising biological activities. For instance:

  • Cholinesterase Inhibition : Compounds containing trifluoromethyl groups have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study:
    • IC50 values for AChE inhibition were reported as low as 10.4 μM.
    • BChE inhibition showed IC50 values around 7.7 μM .
  • Cytotoxicity : The cytotoxic effects against cancer cell lines such as MCF-7 were assessed. Compounds similar to this compound demonstrated moderate cytotoxicity with IC50 values indicating potential therapeutic applications .

Case Studies

Several case studies have highlighted the biological implications of fluorinated compounds:

  • A study investigating the interaction of fluorinated derivatives with COX enzymes found that certain derivatives exhibited moderate inhibition of COX-2 and lipoxygenases (LOX), suggesting anti-inflammatory potential .

Q & A

Q. What are the recommended synthetic routes for 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol, and how can purity be optimized?

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
  • ¹H/¹⁹F NMR: Assign fluorine environments (e.g., CF₃ groups resonate at ~-60 to -80 ppm) and alkene protons (δ 5–6 ppm).
  • IR Spectroscopy: Confirm hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .
    • Computational Modeling: Density Functional Theory (DFT) calculates electronic effects of fluorine substituents, such as electron-withdrawing impacts on alkene reactivity .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the environmental fate of this perfluorinated compound?

Methodological Answer:

  • Environmental Persistence Studies:
  • Laboratory Setup: Use OECD 301 biodegradability tests in aqueous media with activated sludge to assess aerobic degradation.

  • Partitioning Analysis: Measure log Kow (octanol-water coefficient) via shake-flask methods to predict bioaccumulation potential .

    • Field Studies: Monitor abiotic compartments (soil, water) using LC-MS/MS to detect degradation products (e.g., fluorinated carboxylic acids) .

    Data Table:

    ParameterMethodRelevance
    BiodegradabilityOECD 301 TestPredicts persistence
    Log KowShake-flask/ChromatographyBioaccumulation risk

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Methodological Answer:

  • Dose-Response Studies: Perform tiered assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to identify concentration thresholds where therapeutic effects outweigh toxicity .
  • Mechanistic Profiling: Use molecular docking to compare interactions with targets like COX-2 (anti-inflammatory) vs. mitochondrial enzymes (cytotoxicity) .

Q. What strategies optimize the regioselectivity of reactions involving the alkene moiety in this compound?

Methodological Answer:

  • Catalytic Control: Employ transition-metal catalysts (e.g., Pd/Cu) for hydrofluorination or epoxidation. For example, Pd-mediated Heck coupling can direct alkene functionalization .
  • Steric/Electronic Tuning: Introduce bulky ligands to shield specific sites or modulate fluorine’s electron-withdrawing effects to favor desired regiochemistry .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis & PurificationVacuum distillation, GC-MS
Environmental FateOECD 301, LC-MS/MS
Biological ActivityMTT, ELISA, Molecular Docking
Reaction MechanismsDFT, Catalytic Screening

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 2
Reactant of Route 2
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol

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